The function of ADAMTS-5 in the pathogenesis of osteoarthritis
The function of ADAMTS-5 in the pathogenesis of osteoarthritis
An In-depth Technical Guide on the Function of ADAMTS-5 in the Pathogenesis of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) is a degenerative joint disease characterized primarily by the progressive destruction of articular cartilage.[1] A critical event in the early stages of OA is the degradation of aggrecan, the proteoglycan responsible for cartilage's compressive resistance.[1][2] The enzyme A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, has been identified as the principal proteinase responsible for this pathological breakdown.[2][3] Evidence from genetic knockout mouse models demonstrates that the absence of ADAMTS-5 provides significant protection against cartilage degradation in surgically induced OA.[2][4] While both ADAMTS-4 and ADAMTS-5 are implicated in human OA, ADAMTS-5 is considered the major aggrecanase in vivo, making it a key therapeutic target.[3][5][6] This guide provides a comprehensive overview of the biochemical function of ADAMTS-5, its complex regulatory network, key experimental methodologies for its study, and the current landscape of therapeutic interventions targeting its activity.
Biochemical Function and Substrate Specificity
ADAMTS-5 is a secreted zinc-dependent endopeptidase.[7] Like other members of the ADAMTS family, it is synthesized as an inactive zymogen and requires proteolytic removal of its pro-domain by enzymes like furin to become active.[3][8] The activated enzyme consists of a metalloproteinase catalytic domain followed by several ancillary domains, including disintegrin-like, thrombospondin type 1 motif (TSR), cysteine-rich, and spacer domains, which are crucial for substrate recognition and cleavage.[9][10]
Primary Substrate: Aggrecan
The primary and most well-characterized substrate of ADAMTS-5 in the context of osteoarthritis is aggrecan.[1][11] Aggrecan degradation is a hallmark of the early stages of OA.[3] ADAMTS-5 cleaves the aggrecan core protein at specific sites within the Interglobular Domain (IGD), most notably at the Glu³⁷³-Ala³⁷⁴ bond.[7][12] This cleavage separates the G1 domain, which anchors aggrecan to hyaluronan, from the rest of the molecule, leading to the loss of proteoglycans from the cartilage extracellular matrix (ECM) and compromising the tissue's structural and biomechanical properties. Additional cleavage sites in the C-terminus of aggrecan have also been identified.[12]
Other Substrates
While aggrecan is the principal target in OA, degradomics studies have identified other potential substrates for ADAMTS-5 within the cartilage matrisome, though their pathological significance is less understood.
The Central Role of ADAMTS-5 in Osteoarthritis Pathogenesis
The pivotal role of ADAMTS-5 in OA has been substantiated through extensive in vivo and ex vivo studies.
In Vivo Evidence: Knockout Mouse Models
Genetically modified mouse models have provided definitive evidence for the central role of ADAMTS-5.
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ADAMTS-5 Knockout (Adamts5⁻/⁻): Mice with a targeted deletion of the Adamts5 gene are significantly protected from cartilage degradation in surgically induced OA models (e.g., destabilization of the medial meniscus).[2][4] These studies show a dramatic reduction in aggrecan loss and subsequent cartilage erosion compared to wild-type mice.[2]
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ADAMTS-4 Knockout (Adamts4⁻/⁻): In contrast, mice lacking ADAMTS-4 are not protected from developing OA in the same surgical models, suggesting ADAMTS-5 is the dominant aggrecanase in this context.[13]
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Double Knockout (Adamts4⁻/⁻/Adamts5⁻/⁻): Mice with a dual deletion of both ADAMTS-4 and ADAMTS-5 are also protected from OA progression, with the level of protection being comparable to that seen in the ADAMTS-5 single knockout mice.[14]
These genetic studies strongly indicate that ADAMTS-5 is the primary aggrecanase responsible for cartilage destruction in murine models of OA.[2]
Ex Vivo Evidence: Human Cartilage Explants
Studies using human OA cartilage explants confirm the relevance of these findings in human tissue.
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Treatment of human OA cartilage with selective monoclonal antibodies against ADAMTS-5 potently inhibits the release of aggrecan fragments (ARGS neoepitope).[11][15]
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The use of small interfering RNA (siRNA) to suppress the expression of ADAMTS5 in human cartilage explants also leads to a significant reduction in aggrecan degradation.[5]
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Interestingly, these studies suggest that while ADAMTS-5 plays a major role, ADAMTS-4 also contributes to cartilage breakdown in human OA, indicating a potential interplay between the two enzymes in human disease.[1][5]
Regulatory Network and Signaling Pathways
The expression and activity of ADAMTS-5 in chondrocytes are tightly regulated by a complex network of signaling pathways initiated by inflammatory, mechanical, and developmental cues.[3][16]
Key Upstream Regulators:
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Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of cartilage catabolism. In murine chondrocytes, IL-1β upregulates ADAMTS-5 expression.[3] IL-6 has also been shown to increase ADAMTS-5 expression via the STAT3 pathway.[3][17]
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Mechanical Stress: Abnormal mechanical loading on joints is a primary risk factor for OA. Mechanical stretch can induce ADAMTS-5 expression in chondrocytes, mediated by transcription factors like RUNX2.[17]
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Transcription Factors: Several transcription factors directly regulate the ADAMTS5 gene. The NF-κB family member RelA/p65 has been identified as a potent transcriptional activator that binds to the ADAMTS5 promoter.[8] RUNX2 and LEF1 (a downstream factor in the Wnt pathway) also play significant roles in its transcriptional control.[3][17]
Endogenous Inhibition: Under normal physiological conditions, the activity of ADAMTS-5 is controlled by the endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[3] TIMP3 binds to the catalytic domain of ADAMTS-5, preventing it from cleaving its substrates.[3] The ADAMTS-5/TIMP3 complex can then be cleared from the tissue via endocytosis mediated by the LRP-1 receptor on chondrocytes.[3]
Below is a diagram illustrating the activation and regulatory pathways influencing ADAMTS-5 in chondrocytes.
References
- 1. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of active ADAMTS5 prevents cartilage degradation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis [mdpi.com]
- 8. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 11. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of ADAM-TS4 (aggrecanase-1) and ADAM-TS5 (aggrecanase-2) in a model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Double-knockout of ADAMTS-4 and ADAMTS-5 in mice results in physiologically normal animals and prevents the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
